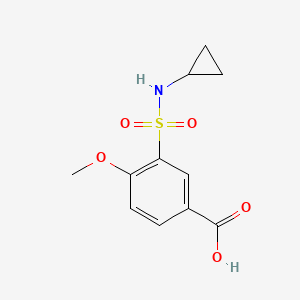
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid (CPSMA) is a sulfonamide derivative of benzoic acid with a cyclopropyl group at the 3-position. It has a wide range of applications in scientific research and is known for its unique structure and properties. CPSMA can be synthesized by a variety of methods, including the reaction of 3-chloro-4-methoxybenzoic acid and cyclopropylsulfamoyl chloride. It is used as a substrate for enzyme-catalyzed reactions, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Enzymatic Interactions
- 3-(Cyclopropylsulfamoyl)-4-methoxybenzoic acid has been studied for its interactions with various enzyme systems. For instance, a research by Bernhardt et al. (1973) explored how certain substrates, including 4-methoxybenzoate derivatives, interact with enzyme systems like 4-methoxybenzoate O-demethylating enzymes in Pseudomonas putida (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).
Inhibition of Catechol O-methyltransferase
- The compound has been investigated for its inhibitory properties against enzymes like catechol O-methyltransferase (COMT). Borchardt and Huber (1982) synthesized a compound similar to this compound, showing its potential as an inhibitor of COMT (Borchardt & Huber, 1982).
Glycosidase and Glycogen Phosphorylase Inhibitory Activities
- Li et al. (2008) discovered compounds including 2-amino-3,4-dihydroxy-5-methoxybenzoic acid, related to this compound, with significant alpha-glucosidase and glycogen phosphorylase inhibitory activities. These findings have implications for diabetes and metabolic syndrome research (Li et al., 2008).
Application in Flavor Encapsulation
- The potential use of 4-methoxybenzoic acid derivatives, closely related to this compound, in flavor encapsulation was investigated by Hong, Oh, and Choy (2008). They successfully intercalated vanillic acid into layered double hydroxide for controlled release in food applications (Hong, Oh, & Choy, 2008).
Propiedades
IUPAC Name |
3-(cyclopropylsulfamoyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-17-9-5-2-7(11(13)14)6-10(9)18(15,16)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSJCWHCEGBHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]thiophene-2-carboxylic acid](/img/structure/B2559639.png)
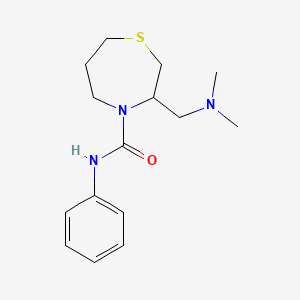

![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2559646.png)

![3-[(4-Fluorophenyl)methyl]-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2559651.png)
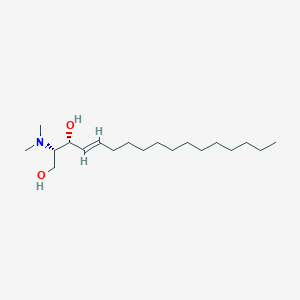

![Benzo[d][1,3]dioxol-5-yl(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2559655.png)
![N-{[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2559657.png)
![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-cyclohexylpiperazino)methanone](/img/structure/B2559658.png)
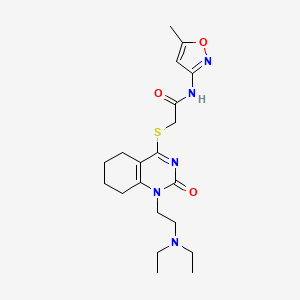
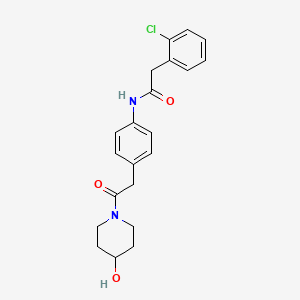
![1-Tert-butoxycarbonyl-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2559662.png)